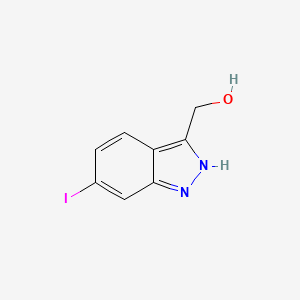

3-Hydroxymethyl-6-iodo 1H-indazole

Vue d'ensemble

Description

3-Hydroxymethyl-6-iodo 1H-indazole is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxymethyl-6-iodo 1H-indazole typically involves the introduction of the hydroxymethyl and iodine groups onto the indazole core. One common method is the iodination of 1H-indazole followed by hydroxymethylation. The iodination can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The hydroxymethylation can be carried out using formaldehyde or paraformaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

3-Hydroxymethyl-6-iodo 1H-indazole can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The iodine substituent can be reduced to a hydrogen atom using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this include sodium azide, potassium cyanide, or organometallic reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Sodium azide in dimethylformamide or potassium cyanide in ethanol.

Major Products Formed

Oxidation: 3-Carboxy-6-iodo 1H-indazole.

Reduction: 3-Hydroxymethyl-1H-indazole.

Substitution: 3-Hydroxymethyl-6-azido 1H-indazole or 3-Hydroxymethyl-6-cyano 1H-indazole.

Applications De Recherche Scientifique

Pharmaceutical Development

3-Hydroxymethyl-6-iodo 1H-indazole is primarily recognized for its potential in drug development, especially as an intermediate in synthesizing bioactive compounds. Its structural features allow it to interact with biological targets effectively.

Key Applications:

- Anticancer Agents: The compound has been studied for its ability to inhibit specific cellular pathways involved in cancer progression. For instance, it has been identified as a modulator of protein kinases such as VEGF-R and FGF-R, which are crucial in angiogenesis and tumor growth .

- Anti-Angiogenesis: Research indicates that indazole derivatives can inhibit angiogenesis, making them potential candidates for cancer therapies .

Case Study:

A study evaluated a series of indazole derivatives for anticancer activity against HCT-116 and MDA-MB-231 cell lines. The results demonstrated that several derivatives exhibited moderate anticancer properties, highlighting the therapeutic potential of indazole compounds .

Material Science

In material science, this compound is utilized in formulating advanced materials with enhanced properties.

Applications:

- Polymers and Coatings: The compound contributes to the development of materials requiring improved thermal stability and chemical resistance. Its incorporation into polymer matrices enhances the overall durability of the materials .

Biological Research

The compound is extensively used in biological research to elucidate mechanisms of action related to drug design.

Research Applications:

- Mechanistic Studies: Researchers employ this compound to investigate its effects on various biological systems, aiding in understanding how certain drugs exert their effects at the molecular level .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard.

Applications:

- Detection and Quantification: It is used in analytical methods to detect and quantify related compounds within complex mixtures, providing a reliable benchmark for research .

Environmental Science

The compound shows promise in environmental applications, particularly concerning pollutant degradation.

Research Focus:

- Environmental Remediation: Studies are exploring its reactive nature for potential use in degrading environmental pollutants, contributing to cleaner ecosystems .

Data Table: Applications Overview

Mécanisme D'action

The mechanism of action of 3-Hydroxymethyl-6-iodo 1H-indazole involves its interaction with specific molecular targets in the body. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity. The iodine atom can participate in halogen bonding, further stabilizing the interaction with the target. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-Hydroxymethyl-1H-indazole: Lacks the iodine substituent, which may result in different biological activities.

6-Iodo-1H-indazole: Lacks the hydroxymethyl group, affecting its solubility and reactivity.

3-Methyl-6-iodo 1H-indazole: The methyl group instead of the hydroxymethyl group can alter the compound’s hydrophilicity and biological interactions.

Uniqueness

3-Hydroxymethyl-6-iodo 1H-indazole is unique due to the presence of both hydroxymethyl and iodine substituents, which can synergistically enhance its biological activity and specificity. The combination of these functional groups allows for versatile chemical modifications and the exploration of diverse biological applications.

Activité Biologique

3-Hydroxymethyl-6-iodo 1H-indazole is a derivative of indazole, a bicyclic compound known for its diverse biological activities. The unique combination of hydroxymethyl and iodine substituents in this compound enhances its potential therapeutic applications, particularly in oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various studies, and potential applications.

This compound (CAS Number: 1082041-29-9) is synthesized through a two-step process involving iodination followed by hydroxymethylation. The chemical structure allows for various functional modifications, making it a versatile scaffold in medicinal chemistry.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, enhancing binding affinity, while the iodine atom can participate in halogen bonding, stabilizing interactions with target proteins. These interactions may modulate enzyme activity and receptor signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Preliminary studies suggest that derivatives of indazole, including this compound, may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related indazole compounds have shown promise as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tumor immune evasion .

- Antimicrobial Properties : Indazole derivatives are also being investigated for their antimicrobial effects. The presence of halogen atoms often enhances the antimicrobial potency of organic compounds .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induces apoptosis; inhibits IDO1 | , |

| Antimicrobial | Potential efficacy against various pathogens | , |

| Anti-inflammatory | May modulate inflammatory pathways |

Case Studies and Research Findings

Recent studies have explored the anticancer potential of indazole derivatives:

- IDO1 Inhibition : A study highlighted the synthesis of novel indazole derivatives that inhibited IDO1 expression in cancer cell lines such as FaDu (hypopharyngeal carcinoma) and MCF7 (breast cancer) . Compounds demonstrated concentration-dependent inhibition and induced apoptosis through activation of ERK signaling pathways.

- Antimicrobial Testing : Another investigation into the antimicrobial properties of halogenated indazole derivatives revealed significant activity against several bacterial strains, suggesting that modifications to the indazole core can enhance efficacy against pathogens .

- Structure-Activity Relationship Studies : Research has focused on understanding how structural modifications affect biological activity. Studies indicate that the introduction of hydroxymethyl and iodine groups can significantly alter the pharmacological profile compared to other indazole derivatives lacking these substituents .

Propriétés

IUPAC Name |

(6-iodo-2H-indazol-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O/c9-5-1-2-6-7(3-5)10-11-8(6)4-12/h1-3,12H,4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUXVYZFEKJBRFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NN=C2C=C1I)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.